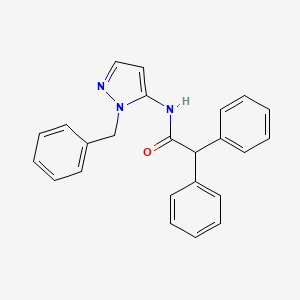![molecular formula C22H18N2O3S B11304326 3-(4-(benzo[d]thiazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one](/img/structure/B11304326.png)
3-(4-(benzo[d]thiazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(1,3-Benzothiazol-2-yl)piperidine-1-carbonyl]-2H-chromen-2-one is a complex organic compound that integrates several functional groups, including benzothiazole, piperidine, and chromenone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]-2H-chromen-2-one typically involves multi-step organic reactions. One common approach is the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring . This is followed by the formation of the piperidine ring through cyclization reactions. The final step involves the coupling of the benzothiazole-piperidine intermediate with a chromenone derivative under specific conditions, such as the use of a base like triethylamine in an organic solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, microwave-assisted synthesis can be employed to reduce reaction times and improve overall efficiency .
化学反応の分析
Types of Reactions
3-[4-(1,3-Benzothiazol-2-yl)piperidine-1-carbonyl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives.
科学的研究の応用
3-[4-(1,3-Benzothiazol-2-yl)piperidine-1-carbonyl]-2H-chromen-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential anti-tubercular and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
作用機序
The mechanism of action of 3-[4-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit key enzymes involved in bacterial cell wall synthesis. In anticancer research, it may interfere with cell division pathways, leading to apoptosis of cancer cells .
類似化合物との比較
Similar Compounds
Benzothiazole derivatives: Known for their antimicrobial and anticancer properties.
Piperidine derivatives: Widely used in medicinal chemistry for their biological activity.
Chromenone derivatives: Known for their antioxidant and anti-inflammatory properties.
Uniqueness
The uniqueness of 3-[4-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]-2H-chromen-2-one lies in its multi-functional structure, which combines the properties of benzothiazole, piperidine, and chromenone. This allows it to exhibit a broad spectrum of biological activities and makes it a versatile compound for various applications .
特性
分子式 |
C22H18N2O3S |
|---|---|
分子量 |
390.5 g/mol |
IUPAC名 |
3-[4-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]chromen-2-one |
InChI |
InChI=1S/C22H18N2O3S/c25-21(16-13-15-5-1-3-7-18(15)27-22(16)26)24-11-9-14(10-12-24)20-23-17-6-2-4-8-19(17)28-20/h1-8,13-14H,9-12H2 |
InChIキー |
GKYNQKROZBSIHY-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)C4=CC5=CC=CC=C5OC4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-Methylpiperazin-1-yl)-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11304243.png)
![2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11304250.png)
![N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-chlorobenzamide](/img/structure/B11304254.png)
![N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide](/img/structure/B11304256.png)
![N-(3-Chloro-4-methylphenyl)-5-[3-(dimethylsulfamoyl)-4-methoxyphenyl]-1H-pyrazole-3-carboxamide](/img/structure/B11304262.png)
![N-(4-chlorophenyl)-2-{3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11304264.png)

![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11304272.png)
![5-chloro-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11304292.png)
![2-[(4-ethyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B11304298.png)
![3-Methylphenyl 5-chloro-2-[(2-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11304309.png)
![10-butyl-2-(4-hydroxy-3,5-dimethoxyphenyl)-5-methyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione](/img/structure/B11304312.png)
![N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide](/img/structure/B11304317.png)
![N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11304327.png)
